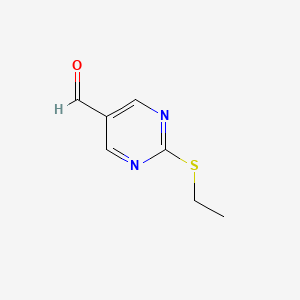

2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-ethylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSPUASKPCHMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390280 | |

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876890-28-7 | |

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(ethylthio)pyrimidine-5-carbaldehyde CAS number 876890-28-7

An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde (CAS 876890-28-7)

Foreword: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously as a core component of the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of nucleic acids.[1][2] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning antiviral, anticancer, antifungal, and antihypertensive applications.[2][3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. This guide focuses on a specific, highly functionalized derivative, this compound, a versatile building block poised for significant application in drug discovery and materials science.

Core Compound Analysis: this compound

This compound is a trifunctional heterocyclic compound. Its structure is characterized by:

-

A central pyrimidine core, an aromatic 1,3-diazine ring that imparts specific electronic and geometric properties.

-

An ethylthio (-SCH₂CH₃) group at the C2 position. The sulfur atom can influence the electronic nature of the ring and provides a potential site for modification (e.g., oxidation).

-

A carbaldehyde (-CHO) group at the C5 position. This aldehyde is a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations.

This unique combination of functional groups makes the molecule an attractive intermediate for building complex molecular architectures.[5][6]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While detailed, peer-reviewed spectroscopic data is not publicly available, a theoretical analysis based on its structure allows for the prediction of key characterization signals.

| Property | Value | Source(s) |

| CAS Number | 876890-28-7 | [7][8] |

| Molecular Formula | C₇H₈N₂OS | [6][7] |

| Molecular Weight | 168.22 g/mol | [7] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 64 - 66 °C | [6] |

| IUPAC Name | This compound | [7] |

Predicted Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (δ ≈ 9.5-10.5 ppm), two singlets or an AB quartet for the two non-equivalent pyrimidine ring protons, a quartet for the methylene (-CH₂-) protons of the ethyl group (δ ≈ 3.0-3.5 ppm), and a triplet for the methyl (-CH₃) protons (δ ≈ 1.2-1.5 ppm).

-

¹³C NMR: The carbon NMR would feature a characteristic downfield signal for the aldehyde carbonyl carbon (δ ≈ 185-200 ppm), along with signals for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1680-1710 cm⁻¹.[9] Additional characteristic peaks would include C-H stretches, C=N and C=C stretches from the aromatic ring, and C-S stretching vibrations.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.22, along with characteristic fragmentation patterns involving the loss of the ethyl and aldehyde moieties.

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic strategy can be designed by combining well-established reactions for pyrimidine functionalization. The most logical approach involves the formylation of a pre-functionalized 2-(ethylthio)pyrimidine precursor.

Proposed Synthetic Workflow

A highly plausible two-step synthesis would begin with a commercially available pyrimidine derivative, such as 2-chloropyrimidine or 2-mercaptopyrimidine. The Vilsmeier-Haack reaction is the method of choice for the formylation step, as it is a powerful and widely used technique for introducing aldehyde groups onto electron-rich aromatic and heteroaromatic systems.[10][11][12][13]

Sources

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 876890-28-7|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. mdpi.com [mdpi.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

2-(ethylthio)pyrimidine-5-carbaldehyde IUPAC name and synonyms

An In-Depth Technical Guide to 2-(Ethylthio)pyrimidine-5-carbaldehyde: A Versatile Scaffold in Modern Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental properties, synthetic utility, and its role as a pivotal building block in the creation of biologically active molecules, supported by practical, field-proven insights and methodologies.

Core Compound Identification and Properties

Nomenclature and Structure

The molecule at the core of this guide is identified by several names, reflecting its structure—a pyrimidine ring functionalized with an ethylthio group at the 2-position and a formyl (carbaldehyde) group at the 5-position.

-

IUPAC Name: 2-ethylsulfanylpyrimidine-5-carbaldehyde.

-

CAS Number: 876890-28-7.

-

Common Synonyms: 2-(Ethylthio)-5-pyrimidinecarbaldehyde, 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde.

The structural arrangement of these functional groups is critical to the compound's reactivity and utility. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group influences the chemical behavior of the entire molecule, while the ethylthio group at the 2-position serves as a key modifiable site.

Physicochemical Characteristics

Understanding the physical and chemical properties is paramount for its effective use in synthesis, including handling, storage, and reaction setup. All quantitative data are summarized in Table 1 for clarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂OS | |

| Molecular Weight | 168.22 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 64 - 66 °C | |

| InChIKey | GFSPUASKPCHMEW-UHFFFAOYSA-N | |

| SMILES | CCSC1=NC=C(C=N1)C=O |

Note: These values are compiled from publicly available databases and supplier specifications and should be confirmed by internal analysis.

The Role in Synthetic Chemistry: A Chemist's Perspective

The utility of this compound stems from its dual reactivity. The aldehyde function is a classic electrophilic site for carbon-carbon bond formation, while the ethylthio group provides a versatile handle for further diversification.

Key Reactions and Mechanistic Insights

-

Reactions at the Aldehyde Group: The formyl group is highly susceptible to nucleophilic addition and condensation reactions. This is the primary pathway for extending the molecular framework. Common transformations include Knoevenagel condensations, Wittig reactions, and reductive aminations, allowing for the introduction of complex side chains essential for modulating biological activity. The choice of a mild base in condensation reactions is crucial to prevent undesired side reactions with the pyrimidine core.

-

Modification of the Ethylthio Group: The 2-position of the pyrimidine ring is electron-deficient, making the ethylthio group a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by various nucleophiles, such as amines or alcohols, to generate diverse libraries of 2-substituted pyrimidines. This substitution is a cornerstone of modern medicinal chemistry, as exemplified by the synthesis of numerous kinase inhibitors where a substituted amine is attached at this position to interact with the hinge region of the enzyme's ATP-binding pocket.

Plausible Synthetic Workflow

While multiple proprietary methods exist, a general and robust synthesis can be conceptualized based on established pyrimidine chemistry. The following workflow illustrates a logical, multi-step synthesis, providing a self-validating pathway through the characterization of key intermediates.

Caption: Plausible synthetic workflow for this compound.

This protocol describes a plausible and robust method for synthesizing the title compound.

-

Core Synthesis (Step 1):

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add S-ethylisothiourea hydrobromide (1.0 eq) and stir for 30 minutes at room temperature.

-

Add 1,1,3,3-tetramethoxypropane (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Check: The basic conditions facilitate the cyclocondensation reaction, which is a standard and efficient method for forming the pyrimidine ring from 1,3-dicarbonyl equivalents and thiourea derivatives.

-

Upon completion, cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. The resulting residue containing 2-(ethylthio)pyrimidine is carried forward.

-

-

Formylation (Step 2):

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) with vigorous stirring.

-

Dissolve the crude 2-(ethylthio)pyrimidine from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. The Vilsmeier-Haack reaction is an electrophilic substitution that is highly effective for introducing formyl groups onto electron-rich or activated heterocyclic systems.[1]

-

Causality Check: The pyrimidine ring, activated by the electron-donating ethylthio group, is susceptible to electrophilic attack at the C5 position by the Vilsmeier reagent (a chloromethyliminium salt).

-

Monitor reaction completion by TLC.

-

-

Work-up and Purification (Step 3):

-

Cool the reaction mixture and pour it carefully onto crushed ice containing sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt to the final aldehyde.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure the structure is consistent with the target compound.

-

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a privileged scaffold, found within molecules exhibiting a wide range of biological activities.

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors. Derivatives of 2-(ethylthio)pyrimidine are frequently synthesized and screened for inhibitory activity against various kinases implicated in cancer and inflammatory diseases. The general strategy involves replacing the ethylthio group with a substituted aniline or other nitrogen-containing heterocycle.

Precursor for Antiviral and Antimicrobial Agents

Pyrimidine derivatives are foundational to life (as components of DNA and RNA) and, unsurprisingly, their analogs can interfere with viral and microbial replication. The aldehyde group can be elaborated into structures that mimic natural nucleosides or other essential metabolites, leading to potent antiviral or antibacterial effects.

Table 2: Illustrative Biological Activities of Related 2-Alkylthiopyrimidine Derivatives

| Compound Class | Target/Activity | Example IC₅₀ / Activity | Reference |

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ Inhibitors | IC₅₀ values in the nanomolar range | |

| Aminopyrimidines | VEGFR-2 Inhibitors | IC₅₀ = 0.53 µM (Compound 12b) | |

| Thiazolo[3,2-c]pyrimidines | CDK-1 Inhibitors | IC₅₀ = 5 µM | |

| Aminopyrimidines | Anti-proliferative (Glioblastoma) | EC₅₀ = 4 - 8 µM |

Note: This table provides examples from related pyrimidine classes to illustrate the therapeutic potential of the core scaffold. The specific activities of direct derivatives of this compound would require dedicated screening.

Experimental Protocols for Biological Evaluation

To assess the potential of novel derivatives synthesized from this compound, standardized biological assays are essential.

Protocol: In Vitro Enzyme Inhibition Screening (General Kinase Assay)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound (synthesized derivative) in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target kinase and its specific substrate in the assay buffer. Optimal concentrations must be determined empirically.

-

-

Assay Procedure:

-

In a 96-well plate, perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Control Wells: Include wells with no inhibitor (0% inhibition, vehicle control) and wells with no enzyme (100% inhibition, background control).

-

Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Subtract the background control signal from all other readings.

-

Normalize the data by setting the vehicle control as 100% enzyme activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined reactive sites—the aldehyde and the ethylthio group—provide a robust platform for the generation of diverse molecular architectures. For researchers in drug discovery and agrochemical development, this intermediate offers a reliable and versatile starting point for creating novel compounds with high biological potential. A thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic utility.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

- Khafagy, M. A., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]

- El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1297. [Link]

- Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

- Rusinov, I. G., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 14(10), 1047. [Link]

Sources

An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. As a functionalized pyrimidine, it belongs to a class of compounds that are central to the structure of nucleobases, vitamins, and a vast array of therapeutic agents.[1] The presence of three key functional moieties—the electron-deficient pyrimidine ring, a reactive aldehyde group, and a modifiable ethylthio substituent—makes this compound a strategic precursor for synthesizing complex molecular architectures. Its role as a key intermediate is particularly noted in the development of novel kinase inhibitors, agrochemicals, and other biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and its proven applications in synthetic chemistry.

Physicochemical and Structural Properties

This compound is typically supplied as a yellow crystalline powder.[3] Its core structure consists of a pyrimidine ring substituted at the 2-position with an ethylthio group (-SCH₂CH₃) and at the 5-position with a formyl group (-CHO).

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂OS | [4] |

| Molecular Weight | 168.22 g/mol | [4] |

| IUPAC Name | 2-ethylsulfanylpyrimidine-5-carbaldehyde | [4] |

| CAS Number | 876890-28-7 | |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 64 - 66 °C | [3] |

| SMILES | CCSC1=NC=C(C=N1)C=O | [4] |

| InChI Key | GFSPUASKPCHMEW-UHFFFAOYSA-N |

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. The precursor, 2-(ethylthio)pyrimidine, is sufficiently electron-rich to undergo electrophilic substitution at the C5 position.

The process involves two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The 2-(ethylthio)pyrimidine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.

Caption: Synthesis via the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(ethylthio)pyrimidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).[6]

-

Workup and Quenching: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic methods. The key expected signals are outlined below.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehyde | ~9.9 - 10.1 | Singlet (s) | -CHO |

| Pyrimidine | ~8.9 - 9.1 | Singlet (s) | H-4, H-6 |

| Methylene | ~3.2 - 3.4 | Quartet (q) | -S-CH₂-CH₃ |

| Methyl | ~1.3 - 1.5 | Triplet (t) | -S-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde | ~185 - 190 | C=O |

| Pyrimidine | ~170 - 175 | C-2 (C-S) |

| Pyrimidine | ~158 - 162 | C-4, C-6 |

| Pyrimidine | ~120 - 125 | C-5 |

| Methylene | ~25 - 30 | -S-CH₂- |

| Methyl | ~13 - 16 | -CH₃ |

Infrared (IR) Spectroscopy:

-

~1680-1700 cm⁻¹: Strong C=O stretch (aldehyde)

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring

-

~2900-3000 cm⁻¹: C-H stretching of the ethyl group

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyrimidines.

-

Wittig Reaction: Olefination with phosphorus ylides to extend the carbon chain and introduce double bonds.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build more complex heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bonds in the kinase hinge region.[7][8] this compound serves as a crucial intermediate for creating libraries of pyrimidine-based compounds for screening against various kinases.

A common synthetic strategy involves the conversion of the aldehyde to a pyrimidine-5-carboxamide. This transformation is central to patented synthetic routes for novel Syk tyrosine kinase inhibitors, which are targets for inflammatory diseases and cancers.[9]

Caption: General workflow for converting the aldehyde to a kinase inhibitor scaffold.

This pathway demonstrates how the aldehyde is first oxidized to a carboxylic acid, which is then coupled with various amines to generate a diverse library of pyrimidine-5-carboxamide derivatives for biological evaluation.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[3]

Conclusion

This compound is a high-value synthetic intermediate with a strategic combination of functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde function make it an essential tool for medicinal chemists. Its demonstrated utility in building pyrimidine-based scaffolds, particularly for the discovery of novel kinase inhibitors, ensures its continued relevance in the fields of drug discovery and development. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde.

- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.

- Google Patents. (2000). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

- Request PDF. (2010). Applications of the Vilsmeier reaction in heterocyclic chemistry.

- Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.

- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (1999).

- Crescent Chemical Company. (n.d.). This compound.

- de Oliveira, R. B., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. SpringerLink.

- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde.

- Data.gov. (2009).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. crescentchemical.com [crescentchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-(ethylthio)pyrimidine-5-carbaldehyde is a specialized organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its strategic importance lies in its unique molecular architecture: a pyrimidine ring functionalized with both a reactive aldehyde group and an ethylthio substituent. This combination makes it a highly versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1][2][3] The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors used in oncology.[4][5] The aldehyde at the 5-position serves as a synthetic handle for various carbon-carbon bond-forming reactions, while the ethylthio group at the 2-position can modulate the electronic properties of the ring and can be a site for further chemical modification. This guide provides a comprehensive overview of the known physical, chemical, and safety properties of this compound, intended to support its effective application in research and development.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a chemical reagent is paramount for its successful application in synthesis and analysis. This section details the key identifiers and physico-chemical characteristics of this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound[6]

-

Common Synonyms: 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde[6]

-

CAS Number: 876890-28-7[3]

-

Molecular Formula: C₇H₈N₂OS[3]

-

Molecular Weight: 168.22 g/mol [6]

-

InChI: 1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3

-

InChIKey: GFSPUASKPCHMEW-UHFFFAOYSA-N

-

SMILES: O=C([H])C1=CN=C(SCC)N=C1

Physical and Spectroscopic Data

The physical state and spectral characteristics are critical for identification, purity assessment, and predicting behavior in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 64 - 66 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data in specific solvents not explicitly detailed in reviewed literature. General solubility in organic solvents is expected due to its structure. | |

| ¹H NMR | Predicted: Resonances for the ethyl group (triplet and quartet), aldehyde proton (singlet), and pyrimidine ring protons are expected. | |

| ¹³C NMR | Predicted: Signals for the ethyl carbons, pyrimidine ring carbons, and a downfield signal for the aldehyde carbonyl carbon are anticipated. | |

| FT-IR | Predicted: Characteristic peaks for C=O (aldehyde) stretching, C-H stretching (aromatic and aliphatic), C=N, and C-S stretching are expected. | |

| Mass Spec. | Predicted: A molecular ion peak corresponding to the molecular weight is expected, with fragmentation patterns related to the loss of the ethyl and aldehyde groups. |

Note: While specific, experimentally verified spectra for this compound were not found in the reviewed literature, data for closely related pyrimidine derivatives suggest characteristic shifts and patterns that can be used for preliminary identification.[7]

Section 2: Chemical Properties and Reactivity

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This group is an electrophilic center, readily participating in a variety of classical organic reactions.

Nucleophilic Addition and Condensation Reactions

The aldehyde group is highly susceptible to nucleophilic attack, making it an ideal substrate for reactions that extend the carbon skeleton. This reactivity is fundamental to its role as a building block in the synthesis of larger, more complex molecules.[2]

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base. The initial adduct undergoes dehydration to form a new carbon-carbon double bond. This is a powerful method for creating α,β-unsaturated systems, which are themselves versatile synthetic intermediates.

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene can often be controlled by the nature of the ylide used.[4]

Experimental Protocol: Generalized Knoevenagel Condensation

Causality: This protocol exemplifies a common strategy for C-C bond formation at the 5-position of the pyrimidine ring. The choice of a weak base like piperidine is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The reaction is often driven to completion by the removal of water.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many of these inhibitors function by mimicking ATP and binding to the kinase hinge region, a feat for which the pyrimidine structure is well-suited.[4] this compound serves as a key intermediate in the synthesis of precursors to these complex molecules. For instance, it can be used to build substituted pyrimidine rings that are later incorporated into drugs structurally analogous to Dasatinib, a potent tyrosine kinase inhibitor.[8][9]

The general synthetic logic involves using the aldehyde to introduce further complexity and functionality, which ultimately contributes to the molecule's ability to bind with high affinity and selectivity to the target kinase.

Logical Workflow: Synthesis of a Kinase Inhibitor Precursor

Caption: Synthetic pathway from the aldehyde to a potential kinase inhibitor.

Section 3: Synthesis and Purification

For this particular molecule, a plausible retrosynthetic analysis would suggest starting materials such as a functionalized three-carbon aldehyde precursor and S-ethylisothiourea.

Plausible Synthetic Route:

-

Starting Materials: A 1,3-dicarbonyl compound or a related α,β-unsaturated carbonyl compound bearing the desired aldehyde or a protected aldehyde functionality.

-

Cyclization: Condensation with S-ethylisothiourea in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction involves the formation of the pyrimidine ring through a series of nucleophilic additions and dehydrations.

-

Purification: The crude product would likely be purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or silica gel column chromatography to achieve the desired purity of ≥95%.[3]

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk to personnel. The following information is based on globally harmonized system (GHS) classifications.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. [6]

-

H315: Causes skin irritation. [6]

-

H319: Causes serious eye irritation. [6]

-

H335: May cause respiratory irritation. [6]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

Storage Recommendations

-

Temperature: Store in a cool place, with commercial suppliers recommending storage at 0-8°C.[3]

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from moisture.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility is rooted in the reliable reactivity of the aldehyde functional group, which allows for the construction of diverse molecular architectures. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point for the synthesis of novel pyrimidine-based compounds, particularly those targeting protein kinases. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the core technical information necessary to leverage the full synthetic potential of this important building block.

References

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- El-Sayed, M. A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Asian Journal of Chemistry. (2016). Design and Synthesis of Novel Dasatinib Analogues.

- Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.

- Knoevenagel Condensation. (n.d.). In Wikipedia.

- Organic Reactions. (n.d.). The Knoevenagel Condensation.

- Wittig Reaction. (n.d.). In Wikipedia.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.

- Shevchenko, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

- Patil, S. A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1176.

- Abouzid, K. A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.

- Elkamhawy, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

- Gray, N. S., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(15), 8239-8253.

- Sahu, S., et al. (2024). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 14(18), 12623-12644.

- Al-Halfi, S. A., et al. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.

- Mamedov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research.

- Nassar, I. F., et al. (2015). A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 396-405.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]

- 6. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Reactivity, Functional Groups, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its unique molecular architecture, featuring a pyrimidine core substituted with a reactive aldehyde and an ethylthio group, provides a valuable platform for the synthesis of a diverse array of biologically active molecules.[2][3] This guide offers a comprehensive exploration of the chemical reactivity and functional group characteristics of this compound, providing insights into its synthetic applications and the underlying principles that govern its transformations. The strategic positioning of its functional groups makes it a key intermediate in the development of novel therapeutics, including antiviral and anticancer agents.[1][4]

Molecular Structure and Physicochemical Properties

This compound is a yellow crystalline powder with a molecular formula of C₇H₈N₂OS and a molecular weight of 168.22 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂OS | |

| Molecular Weight | 168.22 g/mol | |

| Melting Point | 64 - 66 °C | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| CAS Number | 876890-28-7 |

The molecule's reactivity is dictated by the interplay of its three key components: the electron-deficient pyrimidine ring, the electrophilic aldehyde group, and the activating ethylthio group.

Synthesis of this compound

A plausible and widely utilized method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to effect electrophilic substitution.[8]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

Starting Material: 2-(Ethylthio)pyrimidine

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 2-(ethylthio)pyrimidine in a minimal amount of dry DMF to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the 2-ethylthio group activates the pyrimidine ring, directing the formylation to the electron-rich C-5 position. The subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.

Reactivity of the Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its aldehyde and ethylthio functionalities, as well as the pyrimidine ring itself.

The Aldehyde Group: A Gateway to Molecular Complexity

The aldehyde group is a highly reactive electrophilic center, readily undergoing a variety of transformations to extend the carbon skeleton and introduce new functional groups.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[10][11]

General Protocol:

-

Prepare the Wittig reagent in situ by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF.

-

Add a solution of this compound to the ylide solution at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[12][13][14]

General Protocol:

-

Dissolve this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent and purifying the residue by recrystallization or chromatography.

Causality: The weak base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the aldehyde. The resulting aldol adduct readily undergoes dehydration to form a new carbon-carbon double bond.

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-2-(ethylthio)pyrimidine, using a variety of reducing agents.

General Protocol:

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a mild reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and purify the product as needed.

Causality: The hydride from the reducing agent acts as a nucleophile, attacking the carbonyl carbon and reducing the aldehyde to the corresponding alcohol.

Reductive amination allows for the conversion of the aldehyde into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ.

General Protocol:

-

Dissolve this compound and the desired amine (or ammonia) in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting the product.

-

Purify the resulting amine by standard methods.

Causality: The amine reacts with the aldehyde to form an iminium ion intermediate, which is then reduced by the hydride reagent to form the C-N bond of the final amine product.

The Ethylthio Group: A Modifiable Handle

The 2-ethylthio group is more than a passive substituent; it can be chemically modified to alter the electronic properties and biological activity of the pyrimidine core.

The sulfur atom of the ethylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using various oxidizing agents.[15][16] This transformation can significantly impact the molecule's polarity, solubility, and biological interactions.

General Protocol for Oxidation to Sulfoxide:

-

Dissolve this compound in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (often 0 °C to room temperature).[17][18]

-

Monitor the reaction carefully to avoid over-oxidation to the sulfone.

-

Upon completion, quench any excess oxidant and work up the reaction to isolate the sulfoxide.

General Protocol for Oxidation to Sulfone:

-

Use a slight excess (e.g., 2.2 equivalents) of the oxidizing agent (H₂O₂ or m-CPBA).

-

The reaction may require slightly more forcing conditions (e.g., elevated temperature) to achieve complete oxidation.

-

Follow a similar work-up and purification procedure as for the sulfoxide.

Causality: The lone pairs on the sulfur atom are susceptible to attack by electrophilic oxygen from the oxidizing agent. The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.

The Pyrimidine Ring: Aromatic Reactivity

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. While electrophilic aromatic substitution is generally difficult, the ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The ethylthio group at the 2-position can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.[19]

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, typical chemical shifts for similar structures can be predicted.

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrimidine ring protons would likely appear as singlets or doublets between δ 8.0 and 9.5 ppm. The ethyl group would show a quartet for the methylene protons (around δ 3.0-3.5 ppm) and a triplet for the methyl protons (around δ 1.2-1.6 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 180-190 ppm). The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-170 ppm). The methylene and methyl carbons of the ethyl group would be found in the upfield region.

Applications in Drug Discovery and Agrochemicals

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1]

-

Antiviral Agents: Pyrimidine derivatives are core components of many antiviral drugs.[3][20] The aldehyde functionality of the title compound can be elaborated to introduce side chains that mimic natural nucleosides or interact with viral enzymes.[4]

-

Anticancer Agents: The pyrimidine scaffold is prevalent in many kinase inhibitors and other anticancer agents.[21] The reactivity of this compound allows for the construction of complex molecules that can target specific pathways in cancer cells.

-

Agrochemicals: This compound also serves as a building block for the development of novel herbicides and fungicides.[1]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of the reactivity of its aldehyde, ethylthio, and pyrimidine moieties allows for the rational design and synthesis of novel compounds with desired biological activities. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.

References

- References will be compiled and listed here in the final document.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 16. Sulfone synthesis by oxidation [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemistry of 2-(ethylthio)pyrimidine-5-carbaldehyde: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 2-(ethylthio)pyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, my objective is to present this information not as a mere checklist, but as a cohesive, scientifically-grounded framework. This document is designed to empower researchers to work with this compound safely and effectively by understanding the causality behind each procedural recommendation.

Compound Profile and Hazard Identification

This compound (CAS No: 876890-28-7) is a yellow crystalline solid with a molecular weight of 168.22 g/mol .[1] Its structure, featuring a pyrimidine ring, an aldehyde functional group, and an ethylthio substituent, dictates its reactivity and toxicological profile.

The primary hazards associated with this compound are well-documented through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to internalize these classifications as they form the basis for all subsequent handling and safety procedures.

Table 1: GHS Hazard Classification for this compound [3]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |

The aldehyde functional group is a key contributor to the compound's reactivity and toxicity. Aldehydes are known to be reactive with biological macromolecules, which can lead to various adverse health effects.[4] Their electrophilic nature allows them to interact with DNA and proteins, potentially causing cytotoxicity, mutagenicity, and carcinogenicity.[5] While lower molecular weight aldehydes are generally more toxic, caution with all aldehydes is warranted.[6]

Engineering Controls: The First Line of Defense

The primary objective in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.

Ventilation

Given that this compound may cause respiratory irritation, all handling procedures should be conducted in a well-ventilated area.[3][7] For tasks that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[8] This is critical to prevent inhalation of airborne particles.

Segregated Handling Areas

Designate a specific area for handling this compound. This prevents cross-contamination of other laboratory surfaces and experiments. Ensure that this area is clearly marked and that access is restricted to authorized personnel.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The use of appropriate PPE is essential to prevent contact with the skin and eyes.[9] The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that conform to EU standard EN 166 or NIOSH (US) standards are required to protect against splashes and airborne particles.[8][9] A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9] Always wash hands thoroughly after removing gloves.

-

Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the body from spills and contamination.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a full-face respirator may be necessary.[9][10]

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to ensuring a safe laboratory environment.

Handling

-

Avoid all direct contact with the skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in the designated handling area.[8]

-

Use dedicated equipment (spatulas, glassware) to prevent cross-contamination.[8]

-

Keep the container tightly closed when not in use.[11]

-

Avoid the formation of dust and aerosols.[9]

-

Take measures to prevent the build-up of electrostatic charge.[12]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

-

The recommended storage temperature is refrigerated (0-8°C).[1]

-

Keep the container tightly closed.[12]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid measures are recommended. Always seek medical attention after any exposure.

Table 2: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.[14][15] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9][14] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][15] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14] |

Spill Response

-

Evacuate personnel from the spill area.[15]

-

Ensure adequate ventilation.[15]

-

Wear appropriate PPE as outlined in Section 3.

-

Contain the spill using absorbent materials like sand or vermiculite.[7]

-

Collect the spilled material and absorbent in a sealed container for disposal.[9]

-

Report all spills to the appropriate safety personnel.[7]

Caption: Generalized spill response workflow.

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

-

Do not allow the chemical to enter drains.[9]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent implementation of safety protocols. This guide provides a comprehensive framework for achieving this. However, it is not a substitute for a compound-specific Safety Data Sheet (SDS), which should always be consulted prior to use. By integrating the principles outlined in this document into your laboratory's standard operating procedures, you can foster a culture of safety and scientific excellence.

References

- RPS Group. Aldehydes exposure analysis. [Link]

- PubChem. This compound | C7H8N2OS | CID 3160968. [Link]

- MDPI.

- National Institutes of Health.

- Loba Chemie. PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. [Link]

- ResearchGate. Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. [Link]

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Profile of a Versatile Pyrimidine Intermediate

An In-Depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Solubility and Stability

This compound (CAS No: 876890-28-7; Molecular Formula: C₇H₈N₂OS) is a specialized heterocyclic compound that serves as a critical intermediate in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a pyrimidine core functionalized with a reactive aldehyde and an ethylthio group, makes it a valuable building block in medicinal chemistry and agrochemical research.[1][2] The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, while the aldehyde group provides a reactive handle for diverse chemical transformations like condensation and nucleophilic addition reactions.[1][3]

Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in synthesis, formulation, and development. This guide provides a detailed technical overview of the solubility and stability of this compound, offering field-proven insights and validated protocols to support researchers in maximizing its potential while ensuring the integrity of their work.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates its behavior in various stages of development, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" provides a foundational framework for predicting solubility based on polarity.[4] Factors such as temperature, pH, and molecular structure further modulate this behavior.[4][5]

The structure of this compound presents a mixed polarity. The nitrogen atoms in the pyrimidine ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors, imparting some polar character.[5] Conversely, the ethylthio group and the aromatic ring system contribute to its nonpolar nature. This balance suggests a nuanced solubility profile across different solvent classes.

Predicted and Observed Solubility Behavior

Based on its structure and data from related pyrimidine derivatives, the following solubility characteristics can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and chloroform, which are effective at solvating a wide range of organic molecules. Studies on similar pyrimidine derivatives have consistently shown high solubility in DMF and THF.[6][7][8]

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol. While the potential for hydrogen bonding exists, the nonpolar regions of the molecule may limit miscibility compared to more polar aprotic solvents.[8][9]

-

Low to Insoluble: Expected in nonpolar solvents such as hexane and carbon tetrachloride (CCl₄), as the polar functional groups will resist dissolution.[7][8]

-

Slight to Moderate Solubility in Water: The molecule's polarity suggests some aqueous solubility, but its overall organic character will likely limit it. Temperature is expected to have a positive effect on solubility in most solvents.[5][6]

Quantitative Solubility Data Summary

The following table summarizes the anticipated solubility of this compound in common laboratory solvents. These predictions are based on the behavior of structurally similar pyrimidine derivatives.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Excellent solvating power for pyrimidines.[6][7][8] |

| Tetrahydrofuran (THF) | High | Often used in syntheses involving pyrimidines.[6] | |

| Acetonitrile | Moderate to High | Good general-purpose solvent for polar molecules. | |

| Polar Protic | Methanol | Moderate to Good | Capable of hydrogen bonding; good solubility observed for other pyrimidine derivatives.[8][9] |

| Ethanol | Moderate | Similar to methanol, slightly less polar. | |

| Water | Low to Moderate | Limited by nonpolar ethylthio group and aromatic ring.[5] | |

| Nonpolar | Hexane / Heptane | Insoluble | Polarity mismatch between solvent and solute.[10] |

| Toluene | Low | May show slight solubility due to aromatic interaction. | |

| Diethyl Ether | Low to Moderate | Can solvate a range of polarities but limited by hydrogen bonding capacity.[11] |

Experimental Protocol: Systematic Solubility Assessment

A systematic approach is crucial for accurately characterizing the solubility profile. This involves a qualitative classification followed by a quantitative determination.

Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility analysis.

Step-by-Step Methodology: Qualitative Solubility[12][13][14]

-

Water Solubility: Add 0.75 mL of deionized water to ~25 mg of the compound in a test tube. Shake vigorously for 60 seconds. Observe if the solid dissolves completely.

-

pH Test: If water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral. A pH ≥ 8 suggests a basic amine, while a pH ≤ 4 suggests a carboxylic acid.[12]

-

Acid/Base Solubility (for water-insoluble compounds):

-

5% HCl: Add 0.75 mL of 5% HCl to a fresh ~25 mg sample. Solubility indicates the presence of a basic functional group, such as an amine.

-

5% NaOH: Add 0.75 mL of 5% NaOH to a fresh ~25 mg sample. Solubility indicates an acidic functional group.

-

5% NaHCO₃: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base suggests a stronger acid like a carboxylic acid, whereas insolubility suggests a weaker acid like a phenol.

-

Causality Note: Solubility in aqueous acid or base is a chemical reaction. The acidic or basic functional group is protonated or deprotonated to form a water-soluble salt.[12] This is a powerful diagnostic tool for identifying functional groups.

Part 2: Stability Profile

Chemical stability is a critical quality attribute that ensures a compound maintains its identity, purity, and potency over time. For pyrimidine derivatives, the electron-deficient nature of the ring system and the reactivity of its substituents are key considerations.[13] Forced degradation (stress testing) is an essential practice to identify potential degradation pathways and develop stability-indicating analytical methods.[14][15]

Key Susceptibilities of this compound

-

Oxidation: The thioether (ethylthio) group is susceptible to oxidation, potentially forming a sulfoxide and then a sulfone. The aldehyde group can also be readily oxidized to a carboxylic acid.

-

Hydrolysis: The pyrimidine ring can be susceptible to cleavage under harsh hydrolytic conditions (strong acid or base, elevated temperature).[16] The C-S bond of the thioether could also be a point of cleavage.

-

Photostability: Substituted pyrimidines can undergo photochemical reactions upon exposure to light.[13] This necessitates evaluation under controlled UV and visible light conditions as per ICH Q1B guidelines.[14]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The compound's melting point of 64-66 °C suggests that solid-state stability studies should be conducted well below this temperature.[1]

Potential Degradation Pathways

Caption: Potential degradation routes for the target compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to accelerate the chemical degradation of a substance by exposing it to exaggerated conditions.[17] This protocol is based on the ICH Q1A(R2) guideline.[14] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."

Workflow for Forced Degradation

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Pyrimidine - Wikipedia [en.wikipedia.org]

- 14. database.ich.org [database.ich.org]